molecular formula C12H19ClN2 B1471984 Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride CAS No. 1864057-74-8

Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B1471984
CAS No.: 1864057-74-8
M. Wt: 226.74 g/mol
InChI Key: PKBGBAZBFAOKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is an organic compound that features a cyclopentyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridin-2-ylmethanol, is subjected to a reaction with a suitable chlorinating agent to form 6-methylpyridin-2-ylmethyl chloride.

    Amination Reaction: The 6-methylpyridin-2-ylmethyl chloride is then reacted with cyclopentylamine under basic conditions to yield Cyclopentyl(6-methylpyridin-2-yl)methanamine.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinemethanamine: A structurally similar compound with a pyridine ring and a methyl group.

    Cyclopentylamine: A simpler amine with a cyclopentyl group.

    2-Aminomethyl-6-methylpyridine: Another related compound with a similar pyridine structure.

Uniqueness

Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is unique due to the combination of its cyclopentyl and pyridine moieties, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

cyclopentyl-(6-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10;/h4-5,8,10,12H,2-3,6-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGBAZBFAOKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.